P62-mediated mitophagy inducer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P62-mediated mitophagy inducer is a compound that activates mitophagy, a selective form of autophagy that targets damaged or dysfunctional mitochondria for degradation. This compound is particularly notable for its ability to induce mitophagy without recruiting Parkin or causing the collapse of mitochondrial membrane potential. It remains active in cells lacking a fully functional PINK1/Parkin pathway, making it a valuable tool for studying mitochondrial dynamics and autophagy mechanisms .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of P62-mediated mitophagy inducer involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized to achieve high purity and stability .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to ensure consistency and quality. The compound is produced in solid form, typically light yellow to yellow in color, and is stored at -20°C to maintain its stability over long periods .
化学反応の分析
Types of Reactions
P62-mediated mitophagy inducer primarily undergoes reactions that stabilize nuclear factor erythroid 2-related factor 2 (Nrf2) and upregulate P62 expression, thereby activating mitophagy. These reactions do not involve common oxidation, reduction, or substitution reactions typically seen in other chemical compounds .
Common Reagents and Conditions
The compound is used in various in vitro studies at concentrations around 10 μM, with incubation times ranging from a few hours to 24 hours. These conditions are optimized to observe the maximum effect on Nrf2 levels and P62 expression .
Major Products Formed
The primary outcome of reactions involving this compound is the activation of mitophagy pathways, leading to the degradation of damaged mitochondria. This process is crucial for maintaining cellular homeostasis and preventing the accumulation of dysfunctional organelles .
科学的研究の応用
P62-mediated mitophagy inducer has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the molecular mechanisms of mitophagy and autophagy.
Biology: Helps in understanding the role of mitophagy in cellular homeostasis and the degradation of damaged mitochondria.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases, where mitochondrial dysfunction plays a critical role.
Industry: Utilized in the development of pharmacological agents targeting mitochondrial pathways .
作用機序
P62-mediated mitophagy inducer exerts its effects by stabilizing Nrf2 and upregulating P62 expression. This activation of the Nrf2/ARE signaling pathway leads to the induction of mitophagy without the need for Parkin recruitment. The compound remains effective even in the absence of a fully functional PINK1/Parkin pathway, highlighting its unique mechanism of action .
類似化合物との比較
Similar Compounds
Sulforaphane: Another compound that activates the Nrf2/ARE signaling pathway.
Ubiquitin Specific Peptidase 8 (USP8): A cytoplasmic deubiquitinating enzyme that promotes mitophagy.
FUNDC1, BNIP3/NIX, FKBP8, PHB2, and CL: Receptor-mediated mitophagy inducers involved in mitochondrial quality control
Uniqueness
P62-mediated mitophagy inducer is unique in its ability to activate mitophagy without causing mitochondrial membrane potential collapse or requiring Parkin recruitment. This makes it particularly valuable for studying mitophagy in cells with compromised PINK1/Parkin pathways .
生物活性
P62-mediated mitophagy inducer (PMI) is a pharmacological compound that enhances the process of mitophagy, specifically through the upregulation of the autophagic adaptor molecule P62 (also known as SQSTM1). This compound has garnered attention for its ability to activate mitophagy independently of the traditional PINK1/Parkin pathway, which is typically involved in the selective degradation of damaged mitochondria. This article explores the biological activity of PMI, its mechanisms, and its implications in cellular health and disease.
PMI functions by stabilizing Nrf2, a transcription factor that regulates antioxidant response and is linked to mitochondrial biogenesis and mitophagy. The stabilization of Nrf2 leads to increased expression of P62, which plays a crucial role in recognizing and targeting damaged mitochondria for degradation. Notably, PMI activates mitophagy without collapsing mitochondrial membrane potential (ΔΨm), differentiating it from other mitophagy inducers that can induce cellular toxicity.
Key Findings
- P62 Upregulation : Treatment with PMI resulted in a significant increase in P62 mRNA and protein levels. Quantitative RT-PCR showed a 1.8-fold increase in cytosolic P62 after 24 hours of treatment .
- Mitophagy Activation : Immunofluorescence studies demonstrated that PMI treatment led to increased colocalization of P62 with mitochondria, indicating enhanced recruitment of autophagosomes to damaged mitochondria .
- Independence from Parkin : Unlike traditional mitophagy pathways that rely on Parkin, PMI activates mitophagy through alternative mechanisms, including direct interaction between P62 and LC3, a protein essential for autophagosome formation .
Comparative Data
The following table summarizes key findings from studies on PMI compared to other known mitophagy inducers:
Compound | Mechanism | Independence from PINK1/Parkin | Toxicity Level | P62 Interaction |
---|---|---|---|---|
PMI | Nrf2 stabilization | Yes | Low | Direct |
Sulforaphane | Nrf2 activation | No | Moderate | Indirect |
FCCP | Mitochondrial depolarization | Yes | High | None |
Cardioprotection via Mitophagy
A study investigated the role of P62 in cardiomyocytes subjected to ischemic preconditioning (IPC). It was found that depletion of P62 exacerbated cell death during IPC, highlighting the protective role of P62-mediated mitophagy in cardiac cells. In wild-type mice, IPC led to translocation of P62 to mitochondria, while Parkin knockout mice exhibited reduced cardioprotection due to impaired mitophagy .
Cancer Cell Protection
In A549 lung cancer cells, research demonstrated that LC3B/p62-mediated mitophagy protects against apoptosis induced by resveratrol treatment. The study indicated that p62 knockdown increased apoptosis rates, suggesting that maintaining p62 levels is crucial for cell survival under stress conditions .
Implications for Health and Disease
PMI's ability to induce mitophagy has significant implications for various diseases characterized by mitochondrial dysfunction, including neurodegenerative diseases and cancer. The regulatory loop involving p62 and Nrf2 suggests potential therapeutic targets for enhancing mitochondrial quality control mechanisms.
Potential Therapeutic Applications
- Neurodegenerative Diseases : Enhancing mitophagy through PMI may help mitigate oxidative stress and improve mitochondrial function in neurodegenerative conditions.
- Cancer Therapy : By modulating mitophagy pathways, PMI could be utilized to enhance the efficacy of existing cancer treatments by promoting cell death in tumor cells while protecting normal cells.
特性
IUPAC Name |
1-(3-iodophenyl)-4-(3-nitrophenyl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN4O2/c15-11-4-2-5-12(8-11)18-9-14(16-17-18)10-3-1-6-13(7-10)19(20)21/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVWEYNSNZJEGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN(N=N2)C3=CC(=CC=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1809031-84-2 |
Source
|
Record name | 1-(3-iodophenyl)-4-(3-nitrophenyl)-1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。